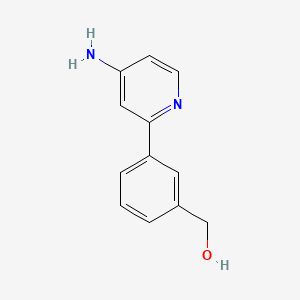

4-Amino-2-(3-hydroxymethylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-aminopyridin-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAUBXKTIODYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC(=C2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718557 | |

| Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-23-2 | |

| Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 3 Hydroxymethylphenyl Pyridine and Its Analogues

Retrosynthetic Analysis of the 4-Amino-2-(3-hydroxymethylphenyl)pyridine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lkouniv.ac.instudysmarter.co.uk This process involves hypothetical "disconnections" of chemical bonds that correspond to known and reliable chemical reactions, but in the reverse direction. lkouniv.ac.in

For the this compound scaffold, two primary disconnection strategies can be envisioned.

Strategy A: C-C Bond Disconnection (Aryl-Pyridine Linkage) : The most straightforward disconnection is the bond between the pyridine (B92270) ring and the phenyl ring. This approach simplifies the problem into the synthesis of two key fragments: a 2-substituted-4-aminopyridine and a 3-hydroxymethylphenyl synthon. This disconnection corresponds to the forward reaction of a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The pyridine fragment would be a 2-halo-4-aminopyridine (e.g., 2-bromo-4-aminopyridine), and the phenyl fragment would be (3-hydroxymethyl)phenylboronic acid. This strategy is often preferred due to the high efficiency and functional group tolerance of modern cross-coupling reactions. mdpi.com

Strategy B: Pyridine Ring Annulation : A more fundamental approach involves disconnecting the C-C and C-N bonds that form the pyridine ring itself. slideshare.net This deconstruction leads back to acyclic precursors. For a 2,4-disubstituted pyridine, this suggests precursors that can be assembled through classical condensation reactions. This strategy directly leads to considering methods like the Chichibabin or Hantzsch syntheses, or modern multi-component reactions, which build the heterocyclic core from simple, linear components. researchgate.netacsgcipr.org

The successful synthesis via Strategy A relies on the availability of the (3-hydroxymethylphenyl)boronic acid intermediate. medchemexpress.comsigmaaldrich.com This key reagent can be prepared through several established methods. A common route involves the use of 3-bromobenzyl alcohol or a protected version, such as 3-bromobenzyl benzyl (B1604629) ether. Treatment with a strong base like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup, yields the desired boronic acid. google.com Alternatively, forming a Grignard reagent from the bromo-precursor and reacting it with a borate ester provides another viable pathway. google.com The presence of the hydroxyl group requires consideration of protecting groups to prevent interference with the organometallic intermediates. innospk.com

Classical and Modern Approaches to the Pyridine Nucleus of the Chemical Compound

The construction of the pyridine ring is a well-explored area of organic synthesis, with several named reactions providing foundational methods for its creation.

The Chichibabin synthesis, first reported in 1924, is a condensation reaction of aldehydes, ketones, or their combination with ammonia (B1221849) or an ammonia source to form a pyridine ring. wikipedia.orgrsc.org The reaction is typically carried out at high temperatures (350–500 °C) over a solid-phase catalyst, such as alumina (B75360) or silica. wikipedia.org While it is a powerful method for producing simple alkyl-substituted pyridines on an industrial scale, its application to more complex, unsymmetrically substituted pyridines can be challenging, often resulting in low yields and mixtures of isomers. rsc.org

Adapting this method for the target molecule would be complex, requiring the condensation of carefully chosen carbonyl compounds and an ammonia source to yield the specific 2,4-substitution pattern. The harsh conditions could also be incompatible with the hydroxymethyl functional group.

| Chichibabin Pyridine Synthesis: Key Features |

| Reactants |

| Conditions |

| Mechanism |

| Advantages |

| Limitations |

The Hantzsch pyridine synthesis is a classic multi-component reaction, first described in 1881. wikipedia.org The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia or ammonium (B1175870) acetate). wikipedia.orgfiveable.me This reaction initially forms a 1,4-dihydropyridine (B1200194) (DHP), which must then be oxidized to the aromatic pyridine product. chemtube3d.com The driving force for this oxidation step is the stability gained through aromatization. wikipedia.org

Numerous modifications exist to control the substitution pattern and improve reaction conditions. While highly effective for symmetrically substituted pyridines, achieving the specific 2,4-disubstitution of the target molecule would require non-classical Hantzsch precursors. The Bohlmann–Rahtz pyridine synthesis is a related protocol that reacts an enamine with an α,β-unsaturated ketone to directly yield a substituted pyridine without the need for a separate oxidation step. nih.gov

| Hantzsch Pyridine Synthesis: Key Features |

| Reactants |

| Intermediate |

| Second Step |

| Advantages |

| Limitations |

Modern organic synthesis increasingly favors multi-component reactions (MCRs) due to their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. bohrium.comresearchgate.net Several MCRs have been developed for the synthesis of highly substituted pyridines under milder conditions than the classical named reactions. nih.gov

These reactions often involve the one-pot combination of three or four simple building blocks. For instance, a common strategy is the [3+2+1] disconnection, where components like an enamine, an active methylene (B1212753) compound (e.g., malononitrile), and an α,β-unsaturated carbonyl compound are condensed in the presence of a catalyst to afford the pyridine nucleus. acsgcipr.orgtaylorfrancis.com These methods offer greater flexibility in achieving specific substitution patterns and are often more tolerant of various functional groups. The synthesis of functionalized 4-aminopyridines has been achieved via the ring transformation of nitropyrimidinone with active methylene compounds. rsc.org

| Selected Multi-component Reactions for Pyridine Synthesis | | :--- | :--- | | Reaction Type | Typical Components | Key Features | | Four-Component | Aldehyde, β-ketoester (or similar), active methylene nitrile, ammonium acetate (B1210297). nih.gov | One-pot synthesis, often microwave-assisted, leading to high yields and short reaction times. nih.gov | | Three-Component | Alkynone, 1,3-dicarbonyl compound, ammonium acetate. organic-chemistry.org | Proceeds under mild, acid-free conditions with high regiocontrol. organic-chemistry.org | | Three-Component | Aromatic aldehyde, malononitrile, ketone, ammonium acetate. researchgate.net | Environmentally friendly approach, can utilize reusable catalysts. researchgate.net |

Construction of the 2-Aryl Substituent via Cross-Coupling Methodologies

The formation of the pivotal carbon-carbon bond between the pyridine core and the phenyl substituent is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to construct the 2-arylpyridine skeleton.

Suzuki-Miyaura Coupling Protocols for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds due to the stability and low toxicity of the boronic acid reagents. nih.gov The general approach involves the reaction of a 2-halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.com For the synthesis of precursors to this compound, a common strategy is to couple a 2-halopyridine bearing a protected amino group or a nitro/cyano precursor at the 4-position with a (3-formyl- or 3-alkoxycarbonylphenyl)boronic acid. The formyl or alkoxycarbonyl group can then be reduced to the desired hydroxymethyl functionality in a subsequent step.

A typical synthetic sequence could involve the coupling of 2-chloro-4-nitropyridine (B32982) with (3-methoxycarbonylphenyl)boronic acid. The resulting 2-(3-methoxycarbonylphenyl)-4-nitropyridine can then undergo reduction of both the nitro and ester groups to yield the target compound.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for the Synthesis of 2-Arylpyridine Precursors

| Pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Chloro-4-nitropyridine | (3-Methoxycarbonylphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| 2-Bromo-4-aminopyridine | (3-Formylphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 75-85 |

| 2-Chloro-4-cyanopyridine | (3-(tert-Butoxymethyl)phenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |

Note: The data in this table are representative examples based on typical conditions reported in the literature for similar transformations and are intended for illustrative purposes.

Kumada, Negishi, and Stille Coupling Applications

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions also provide effective routes to 2-arylpyridines.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. masterorganicchemistry.com This method is advantageous due to the ready availability of Grignard reagents. youtube.com However, the high reactivity of Grignard reagents can limit functional group tolerance. semanticscholar.org A potential route could involve the reaction of 2-chloropyridine (B119429) with (3-(methoxymethyl)phenyl)magnesium bromide, catalyzed by a nickel or palladium complex. masterorganicchemistry.com

The Negishi coupling employs organozinc reagents, which are generally more functional group tolerant than Grignard reagents. wikipedia.orggoogle.com The synthesis could proceed via the coupling of a 2-halopyridine with a pre-formed (3-(hydroxymethyl)phenyl)zinc halide. arkat-usa.orgic.ac.uk This method demonstrates good yields and mild reaction conditions. ic.ac.uk

The Stille coupling involves the reaction of an organotin reagent with an organic halide. A key advantage of this method is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. wikipedia.org A plausible Stille coupling could involve the reaction of 2-bromo-4-nitropyridine (B184007) with (3-(tributylstannyl)phenyl)methanol.

Table 2: Comparison of Kumada, Negishi, and Stille Coupling for 2-Arylpyridine Synthesis

| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Solvents | Key Advantages | Key Disadvantages |

| Kumada | Grignard (R-MgX) | Ni or Pd complexes | THF, Diethyl ether | High reactivity, readily available reagents masterorganicchemistry.comyoutube.com | Low functional group tolerance semanticscholar.org |

| Negishi | Organozinc (R-ZnX) | Pd or Ni complexes | THF, DMF | High functional group tolerance, mild conditions wikipedia.orgic.ac.uk | Organozinc reagents often need to be pre-formed |

| Stille | Organostannane (R-SnR'₃) | Pd complexes | Toluene, DMF, Dioxane | Air and moisture stable reagents | Toxicity of tin compounds wikipedia.org |

Note: This table provides a general overview. Specific conditions and outcomes can vary significantly based on the substrates and catalyst systems employed.

Direct Arylation Reactions for Aryl-Pyridine Scaffolds

Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyridine ring. This approach involves the direct coupling of a C-H bond on the pyridine with an aryl halide. For the synthesis of 2-arylpyridines, this typically involves the C-2 arylation of the pyridine ring. However, achieving high regioselectivity can be challenging. For a substrate like 4-aminopyridine (B3432731), direct arylation at the C-2 position would be a highly efficient route to the desired scaffold. Research in this area is ongoing to develop more selective and generally applicable methods.

Introduction and Functionalization of the 4-Amino Group

The introduction of the 4-amino group can be achieved either through direct amination of a pre-formed 2-arylpyridine or by the reduction of a suitable nitrogen-containing precursor.

Direct Amination Strategies (e.g., Chichibabin Reaction)

The Chichibabin reaction is a classic method for the direct amination of pyridines, typically at the 2- or 6-position, using sodium amide (NaNH₂) or a related reagent. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. nih.govmasterorganicchemistry.com While effective for unsubstituted pyridine, the regioselectivity can be an issue with substituted pyridines. masterorganicchemistry.com For a 2-arylpyridine, amination would be expected to occur at the 6-position. Therefore, for the synthesis of 4-amino-2-arylpyridines, the Chichibabin reaction is generally not the preferred method unless the 6-position is blocked.

Table 3: General Conditions for the Chichibabin Reaction

| Amine Source | Solvent | Temperature (°C) | Key Features |

| Sodium amide (NaNH₂) | Toluene, Xylene | 130-160 | High temperature, heterogeneous masterorganicchemistry.com |

| Potassium amide (KNH₂) | Liquid Ammonia | -33 | Low temperature, homogeneous nih.gov |

Note: This table provides general conditions. The choice of reagent and conditions can influence the outcome and yield of the reaction.

Reduction of Nitro- or Cyano-Precursors to the Amino Moiety

A more common and reliable strategy for introducing the 4-amino group is through the reduction of a 4-nitro or 4-cyano group on the 2-arylpyridine scaffold.

The reduction of a 4-nitropyridine precursor is a widely used method. A variety of reducing agents can be employed, with catalytic hydrogenation being a common choice. For instance, 2-(3-formylphenyl)-4-nitropyridine can be reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This can often lead to the simultaneous reduction of both the nitro and formyl groups. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.

The reduction of a 4-cyanopyridine to a 4-aminomethylpyridine is also a feasible route, although for the synthesis of a primary amine, this would lead to a 4-(aminomethyl)pyridine (B121137) rather than a 4-aminopyridine. To obtain the 4-aminopyridine, the cyano group would need to be converted to an amide and then subjected to a Hofmann rearrangement, or through other multi-step procedures. A more direct approach to the 4-amino group from a cyano precursor is not standard. However, the reduction of nitriles to primary amines is a well-established transformation, often achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents like Raney Nickel. wikipedia.org

Table 4: Representative Conditions for the Reduction of Nitro and Cyano Precursors

| Precursor | Reducing Agent/System | Solvent | Conditions | Product |

| 2-Aryl-4-nitropyridine | H₂, Pd/C | Ethanol, Methanol (B129727) | Room temperature, atmospheric pressure | 4-Amino-2-arylpyridine |

| 2-Aryl-4-nitropyridine | SnCl₂·2H₂O | Concentrated HCl | 0 °C to room temperature | 4-Amino-2-arylpyridine |

| 2-Aryl-4-nitropyridine | Fe, Acetic Acid | Ethanol/Water | Reflux | 4-Amino-2-arylpyridine |

| 2-Aryl-4-cyanopyridine | LiAlH₄ | THF, Diethyl ether | 0 °C to reflux | 4-(Aminomethyl)-2-arylpyridine |

| 2-Aryl-4-cyanopyridine | Raney Ni, H₂ | Methanol, Ethanol | Elevated pressure and temperature | 4-(Aminomethyl)-2-arylpyridine |

Note: The data in this table are representative examples based on established chemical transformations and are intended for illustrative purposes. The choice of reducing agent and conditions will depend on the other functional groups present in the molecule.

Nucleophilic Aromatic Substitution (SNAr) Routes for Amino Group Incorporation

The introduction of an amino group at the C-4 position of the pyridine ring is a critical step in the synthesis of the target compound. One of the most powerful and widely used methods for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, a nucleophile displaces a suitable leaving group, typically a halide, from the aromatic ring.

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 (para) positions. This reactivity is enhanced by the presence of electron-withdrawing groups. The SNAr mechanism involves two main steps: the nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. orgsyn.org

For the synthesis of 4-aminopyridine derivatives, a common precursor is a 4-halopyridine, such as 4-chloropyridine. The reaction with an ammonia source or a primary/secondary amine as the nucleophile furnishes the desired 4-amino product. While the reaction can be straightforward, it sometimes requires harsh conditions, such as high temperatures or pressures, and an excess of the amine nucleophile. rsc.org The reactivity of the leaving group is also a key factor, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. In some cases, other leaving groups like the cyano group can also be displaced by an amine nucleophile. mdpi.com

The Chichibabin reaction is a classic example of SNAr on a pyridine, where sodium amide is used to introduce an amino group, typically at the 2-position, by displacing a hydride ion. orgsyn.org However, for installing an amino group at the 4-position from a halogenated precursor, direct displacement is more common.

Table 1: Examples of SNAr Conditions for Amination of Pyridines This table is illustrative and provides general conditions reported for SNAr reactions on pyridine rings.

| Precursor | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Chloropyridine | Pyrrolidine | Dioxane, 20% aq. NaOH, 0.8 GPa, 70°C, 20h | 4-Pyrrolidinopyridine | rsc.org |

| 2-Fluoropyridine | Various Amines | Varies (e.g., solvent, base) | 2-Aminopyridine (B139424) Derivatives | wikipedia.org |

| 4-Cyanopyridine | Lithium Amides | +/- CsF | 4-Aminopyridine | mdpi.com |

| 7-Chloro-5-methyl- mdpi.comwikipedia.orgrsc.orgtriazolo[1,5-a]pyrimidine | Various Amines | PEG-400, 120°C, 5 min | 7-Amino Derivatives | rsc.org |

Elaboration of the Hydroxymethyl Substituent on the Phenyl Ring

The (3-hydroxymethylphenyl) moiety is another key structural feature. The hydroxymethyl group (-CH₂OH) is typically introduced by the reduction of a corresponding oxygenated functional group, such as a carboxylic acid, ester, aldehyde, or ketone, that is already in place on the phenyl ring.

Reduction of Carboxylic Acid, Ester, Aldehyde, or Ketone Precursors

The conversion of a carbonyl or carboxyl group to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the specific precursor.

Carboxylic Acids and Esters: These functional groups are relatively difficult to reduce. A powerful reducing agent, Lithium aluminum hydride (LiAlH₄ or LAH), is most commonly employed for this transformation. rsc.orgwikipedia.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The process reduces the carboxylic acid or ester directly to the primary alcohol. wikipedia.org Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids and is known for its chemoselectivity, often not reducing esters or other functional groups as readily as LAH. pearson.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids or esters. wikipedia.org

Aldehydes and Ketones: These are more easily reduced than acids or esters. Both LiAlH₄ and the milder, more selective sodium borohydride (NaBH₄) are effective. NaBH₄ is often preferred due to its greater safety, ease of handling, and compatibility with protic solvents like methanol or ethanol. For a precursor containing a phenyl aldehyde or ketone, reduction with NaBH₄ would efficiently yield the corresponding benzyl alcohol derivative.

Table 2: Common Reagents for the Reduction of Carbonyl and Carboxyl Groups to Alcohols

| Precursor Functional Group | Reagent | Typical Conditions | Product | Notes | Reference |

|---|

Strategies for Ortho-, Meta-, and Para-Functionalization of the Phenyl Ring

Achieving the desired substitution pattern on the phenyl ring is crucial. The target compound possesses a meta-substituted phenyl ring. The regiochemical outcome of reactions on the phenyl ring of a 2-phenylpyridine (B120327) scaffold is governed by the directing effects of the pyridyl substituent.

The pyridine ring, due to the electronegative nitrogen atom, acts as an electron-withdrawing group. wikipedia.org In classical electrophilic aromatic substitution (EAS) reactions, electron-withdrawing groups direct incoming electrophiles to the meta position. Therefore, direct electrophilic functionalization (e.g., Friedel-Crafts acylation to install a ketone precursor) on a 2-phenylpyridine substrate would be expected to favor the desired meta isomer. pearson.comutexas.edu

However, EAS on pyridine-containing compounds can be sluggish. wikipedia.org Modern synthetic methods offer more controlled and efficient alternatives:

Meta-Functionalization: Recent advances have utilized transition metal catalysis to achieve selective C-H functionalization. By using the pyridine nitrogen as a directing group, ruthenium-catalyzed systems can achieve selective functionalization at the meta position of the phenyl ring with various partners, including alkyl halides and sulfonyl chlorides. wikipedia.orgrsc.org

Ortho- and Para-Functionalization: While direct EAS on 2-phenylpyridine disfavors these positions, they can be accessed through other strategies. The phenyl group itself is an ortho, para-director. acs.org In a convergent synthesis, one could start with an ortho- or para-substituted phenylboronic acid and couple it with a pyridine precursor using methods like the Suzuki-Miyaura coupling. This pre-installs the desired functionality at the correct position before the two rings are joined.

Total Synthesis Approaches for this compound and Complex Analogues

Linear Synthesis Strategies

A plausible linear synthesis for the target compound might start with a simple, commercially available pyridine or benzene (B151609) derivative and build complexity step-by-step.

Example of a Linear Sequence:

Start with 2-chloropyridine.

Nitration: Introduce a nitro group, which directs to the 4-position upon activation (e.g., via N-oxide formation) or under specific conditions, to yield 2-chloro-4-nitropyridine.

Suzuki Coupling: Couple the 2-chloro-4-nitropyridine with (3-methoxycarbonylphenyl)boronic acid to form 2-(3-methoxycarbonylphenyl)-4-nitropyridine.

Nitro Group Reduction: Reduce the nitro group to an amino group using a standard method like catalytic hydrogenation (H₂/Pd/C) or tin(II) chloride (SnCl₂).

Ester Reduction: Reduce the methoxycarbonyl (ester) group to the final hydroxymethyl group using LiAlH₄.

This step-by-step approach completes the synthesis through a single pathway.

Convergent Synthesis Design

For this compound, a convergent strategy would involve the preparation of two key building blocks: a functionalized pyridine and a functionalized phenyl ring.

Example of a Convergent Design:

Fragment A Synthesis (Pyridine): Prepare a 4-amino-2-halopyridine (e.g., 4-amino-2-bromopyridine). This can be synthesized from 2-bromopyridine (B144113) by nitration at the 4-position followed by reduction.

Fragment B Synthesis (Phenyl): Prepare (3-hydroxymethylphenyl)boronic acid. This can be made from 3-bromobenzyl alcohol by protecting the alcohol, performing a lithium-halogen exchange followed by reaction with a trialkyl borate, and then deprotecting.

Final Coupling: Combine Fragment A and Fragment B using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. rsc.orgacs.org This reaction is highly effective for forming C-C bonds between aromatic rings and is tolerant of a wide range of functional groups, making it ideal for joining complex fragments late in a synthesis.

Solid-Phase Synthesis Techniques for 2-Aminopyridine Derivatives

Solid-phase synthesis represents a significant advancement in the creation of libraries of compounds for drug discovery and other applications. This technique has been successfully applied to the synthesis of 2-aminopyrimidine (B69317) derivatives, which share a core structural motif with 2-aminopyridines and thus provide a relevant model for the synthesis of analogues of this compound.

In a typical solid-phase approach, an amino acid, protected at its amino group, is first anchored to a solid support, such as a Rink amide resin. psu.edu Following the immobilization, the protecting group is removed, and the free amine on the resin-bound amino acid is then reacted with a suitable pyridine or pyrimidine (B1678525) precursor. The choice of this precursor is critical; for instance, 2-fluoropyrimidine (B1295296) is often preferred over its 2-chloro or 2-bromo counterparts. psu.edu The higher reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution allows the reaction to proceed under milder conditions, which is a significant advantage in solid-phase synthesis where harsh conditions can degrade the resin or the target molecule. psu.edu

The reaction of the resin-bound amine with 2-fluoropyrimidine proceeds efficiently, leading to the formation of the desired N-substituted 2-aminopyrimidine structure. The final step involves cleaving the molecule from the solid support, which simultaneously deprotects other functional groups, to yield the final product, such as N-(pyrimidin-2-yl)amino acid amides, in high purity and good yield. psu.edu This methodology's key advantage lies in its ability to simplify purification, as excess reagents and by-products are easily washed away from the resin-bound product. psu.edu This general method provides a robust framework for synthesizing a diverse range of N-substituted 2-aminopyridine and 2-aminopyrimidine derivatives, including analogues of the target compound.

Green Chemistry Principles in the Synthesis of Substituted Pyridines

The integration of green chemistry principles into the synthesis of substituted pyridines is a critical area of research, aimed at reducing the environmental impact of chemical processes. researchgate.net This approach focuses on developing methodologies that are more efficient, use less hazardous materials, and generate minimal waste. Key strategies include the use of one-pot multicomponent reactions, microwave-assisted synthesis, environmentally benign solvents like water, and the development of recoverable and reusable catalysts. researchgate.netnih.govacs.org These techniques not only offer ecological benefits but also often result in higher yields, shorter reaction times, and purer products. acs.org

Solvent-Free Reactions and Aqueous Media Applications

A major focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. To this end, solvent-free (neat) reactions and the use of water as a reaction medium have emerged as powerful alternatives for the synthesis of pyridine derivatives.

Solvent-free synthesis has been shown to be a highly efficient method for producing various substituted pyridines. For instance, polysubstituted pyridine derivatives can be synthesized in excellent yields through a convenient and environmentally friendly solvent-free procedure involving the reaction of aromatic aldehydes, 2,3-dihydroinden-1-one, and ammonium acetate. tandfonline.com This method offers advantages of mild reaction conditions and a simple setup. tandfonline.com Similarly, a novel, atom-economical, solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed from pyridine N-oxides and dialkylcyanamides. rsc.org Other studies have demonstrated the synthesis of 2,4,6-triarylpyridines from chalcones and ammonium acetate under solvent-free conditions, also achieving excellent yields. researchgate.net A multicomponent one-pot reaction has also been developed for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors under solvent-free conditions. nih.gov

The use of water as a reaction medium is another cornerstone of green pyridine synthesis. The classic Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, a β-keto ester, and a nitrogen donor, has been successfully adapted to aqueous conditions. wikipedia.org This modification addresses the drawbacks of the classical method, such as harsh conditions and low yields. wikipedia.org For example, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous micellar solution (SDS, 0.1M) can lead to product yields as high as 96%. wikipedia.org

Below is a table summarizing various solvent-free approaches for synthesizing pyridine derivatives.

Table 1: Examples of Solvent-Free Synthesis of Pyridine Derivatives| Reactants | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic aldehydes, 2,3-dihydroinden-1-one, NH₄OAc | Polysubstituted pyridines | Solvent-free, mild heating | Excellent | tandfonline.com |

| Pyridine N-oxides, dialkylcyanamides | Pyridine-2-yl substituted ureas | Solvent- and halide-free | 63–92% | rsc.org |

| Chalcones, NH₄OAc | 2,4,6-Triarylpyridines | Solvent-free, 100 °C | Excellent | researchgate.net |

| Enaminones, malononitrile, primary amines | 2-Amino-3-cyanopyridines | Solvent-free, 80 °C | High | nih.gov |

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and environmentally benign catalysts is crucial for sustainable chemical synthesis. In the context of pyridine synthesis, research has focused on replacing hazardous and expensive catalysts with greener alternatives.

Iron catalysts, for example, have been employed for the green synthesis of substituted pyridines. A novel and facile iron-catalyzed cyclization of ketoxime acetates and aldehydes using FeCl₃ produces 2,4,6-triarylsubstituted symmetrical pyridines in high yields without any additives. rsc.org This method demonstrates good functional group tolerance and is applicable on a gram scale. rsc.org

Heteropolyacids, such as the Wells-Dawson type (H₆P₂W₁₈O₆₂·24H₂O), have proven to be effective and recyclable catalysts. They have been used in Hantzsch-like multicomponent reactions to produce functionalized pyridines under solvent-free conditions at 80 °C, with yields ranging from 60–99%. conicet.gov.ar

Another innovative and eco-friendly catalyst is activated fly ash, a waste product from thermal power plants. It has been successfully used as an efficient, reusable catalyst for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and substituted phenacyl bromides. bhu.ac.in This protocol offers several advantages, including the use of less hazardous solvents, high yields, and operational simplicity. bhu.ac.in The catalyst's effectiveness was shown to be superior to other basic and Lewis acid catalysts like DBU, ZnO, FeCl₃, and AlCl₃. bhu.ac.in

The design of catalysts extends to metal-pyridine complexes, which are widely used in reactions like Suzuki-Miyaura cross-coupling to improve efficiency and selectivity, thereby minimizing waste. biosynce.com Furthermore, one-pot, four-component reactions under microwave irradiation, a green chemistry tool, have been designed for the efficient synthesis of novel pyridine derivatives with excellent yields (82%–94%) and short reaction times. nih.govacs.org

The table below provides examples of environmentally benign catalysts used in pyridine synthesis.

Table 2: Environmentally Benign Catalysts in Pyridine Synthesis| Catalyst | Reaction Type | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| FeCl₃ | Cyclization of ketoxime acetates and aldehydes | Inexpensive, non-toxic metal, no additives | High | rsc.org |

| Wells-Dawson Heteropolyacid | Hantzsch-like condensation | Recyclable, solvent-free | 60–99% | conicet.gov.ar |

| Activated Fly Ash | Cyclization of 2-aminopyridines | Reusable waste material, eco-friendly | High | bhu.ac.in |

| p-Toluenesulfonic acid (PTSA) | Hantzsch synthesis | Aqueous media, ultrasonic irradiation | 96% | wikipedia.org |

Reaction Chemistry and Derivatization of 4 Amino 2 3 Hydroxymethylphenyl Pyridine

Reactivity at the 4-Amino Group

The 4-amino group is a primary nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity is modulated by the electronic properties of the pyridine (B92270) ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of 4-aminopyridine (B3432731) derivatives present two potential sites for electrophilic attack: the exocyclic amino group (N4-amino) and the ring nitrogen (N1-pyridyl).

N-Alkylation: The alkylation of aminopyridines can be complex, as it may occur at either the exocyclic amino group or the pyridine ring nitrogen. Often, alkylation happens preferentially at the ring nitrogen, forming quaternary N-alkylpyridinium salts. However, direct N-alkylation of the amino group can be achieved under specific conditions. For instance, methods have been developed for the N-monoalkylation of aminopyridines using ruthenium(II) complexes as catalysts for reactions with arylmethyl alcohols. researchgate.net Another approach involves the electrochemical N-alkylation of N-Boc-protected 4-aminopyridines, which provides a route to N-alkyl-4-aminopyridine derivatives in high yields. researchgate.net

N-Acylation: In contrast to alkylation, N-acylation typically occurs selectively at the more nucleophilic exocyclic amino group. This reaction provides a reliable method for synthesizing a wide range of amide derivatives. The reaction is often facilitated by the fact that 4-aminopyridine itself can act as a potent acylation catalyst. This catalytic activity proceeds through the formation of a highly reactive N-acylpyridinium intermediate, which is then attacked by the nucleophile. For a molecule like 4-Amino-2-(3-hydroxymethylphenyl)pyridine, direct acylation of the 4-amino group is expected to be a primary reaction pathway.

Table 1: Representative N-Acylation Reactions

| Reagent Type | Specific Reagent | Product Type |

|---|---|---|

| Acid Halide | Acetyl chloride, Benzoyl chloride | N-(Pyridin-4-yl)acetamide, N-(Pyridin-4-yl)benzamide |

| Acid Anhydride (B1165640) | Acetic anhydride, Succinic anhydride | N-(Pyridin-4-yl)acetamide, Carboxyamide |

| Activated Carboxylic Acid | Carboxylic acid with coupling agents (e.g., DCC, EDC) | General amides |

Formation of Amides, Ureas, and Thioureas

Building on the principle of N-acylation, the 4-amino group is a versatile handle for the synthesis of amides, ureas, and thioureas.

Amides: As discussed, amides are readily formed through reactions with various acylating agents. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with diverse functionalities. researchgate.net

Ureas: Urea (B33335) derivatives are commonly synthesized by reacting the amine with an isocyanate (R-N=C=O). nih.govnih.gov This addition reaction is typically efficient and provides access to a wide array of substituted ureas. Alternative, safer methods avoid the direct use of phosgene (B1210022) by employing phosgene equivalents like N,N'-carbonyldiimidazole (CDI) or triphosgene. nih.govnih.gov For example, reacting an amine with CDI first forms a carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the final urea.

Thioureas: Analogous to urea synthesis, thioureas are prepared by reacting the 4-amino group with an isothiocyanate (R-N=C=S). organic-chemistry.orgnih.gov This reaction is generally straightforward and high-yielding. nih.gov Other methods include the condensation of an amine with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) salt intermediate. organic-chemistry.org

Table 2: Synthesis of Urea and Thiourea Derivatives

| Target Moiety | Reagent | General Conditions |

|---|---|---|

| Urea | Isocyanate (R-N=C=O) | Aprotic solvent (e.g., THF, DCM), room temperature. nih.gov |

| Urea | Triphosgene, followed by ammonia (B1221849) | THF, reflux. nih.gov |

| Thiourea | Isothiocyanate (R-N=C=S) | Dichloromethane (B109758) or tert-butanol, reflux. nih.gov |

| Thiourea | Carbon disulfide, followed by an amine | Aqueous medium. organic-chemistry.org |

Diazotization and Subsequent Transformations

The primary amino group of 4-aminopyridine derivatives can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures. rsc.orgorganic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺).

The resulting pyridine-4-diazonium salt is a valuable synthetic intermediate that can undergo a variety of subsequent transformations: organic-chemistry.orgoaji.net

Hydrolysis: In aqueous acidic solutions, the diazonium group can be displaced by a hydroxyl group, leading to the formation of the corresponding 4-hydroxypyridine (B47283) derivative. rsc.org

Sandmeyer Reaction: This classic transformation uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyanide group. wikipedia.orgnih.govorganic-chemistry.org This provides a powerful method for introducing substituents that are otherwise difficult to install directly on the pyridine ring. wikipedia.orgjk-sci.com

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt and then heated to induce decomposition, yielding the fluoro-substituted pyridine.

Azo Coupling: Diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. oaji.net

Cyclization Reactions Involving the Amino Group (e.g., Annulation to Fused Systems)

The 4-amino group, in conjunction with the pyridine ring, can participate in cyclization reactions to construct fused heterocyclic systems. These reactions, often termed annulation, typically involve reacting the aminopyridine with a molecule containing two electrophilic sites.

While many examples of cyclization involve 2-aminopyridines due to the proximity of the amino group and the ring nitrogen, 4-aminopyridines can also serve as precursors to fused systems. For instance, multi-substituted 4-aminopyridines can be synthesized from 2-iminopyridines through a ring-opening and recyclization sequence involving a 6π-azaelectrocyclization. rsc.org The general strategy involves using the exocyclic amino group as a nucleophile to initiate a reaction cascade that culminates in the formation of a new ring fused to the parent pyridine structure. The specific architecture of the resulting fused system is dictated by the nature of the cyclizing agent.

Transformations of the 3-Hydroxymethylphenyl Moiety

The 3-hydroxymethylphenyl group provides another site for synthetic modification, primarily through reactions of the benzylic alcohol.

Oxidation Reactions to Aldehyde or Carboxylic Acid

The primary benzylic alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. rsc.orgresearchgate.net

Oxidation to Aldehyde: The partial oxidation of the hydroxymethyl group to an aldehyde requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of modern methods are available for this selective transformation. acs.orgacs.orgrsc.org

Oxidation to Carboxylic Acid: The complete oxidation of the primary alcohol to a carboxylic acid is achieved using stronger oxidizing agents. nih.govorganic-chemistry.orgrsc.org This transformation is often robust and high-yielding. A one-pot, two-step procedure can also be employed, where the alcohol is first oxidized to the aldehyde, which is then further oxidized in situ to the carboxylic acid without isolation of the intermediate. nih.govrsc.org

Table 3: Oxidation of the Hydroxymethyl Group

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium (B92312) chlorochromate (PCC) | Anhydrous dichloromethane (DCM) |

| Aldehyde | Dess-Martin periodinane (DMP) | Anhydrous DCM, room temperature |

| Aldehyde | Eosin Y, O₂ | Visible light irradiation, metal-free photocatalysis. acs.orgacs.org |

| Aldehyde | Bismuth(III) nitrate (B79036) with clay catalyst | Solid-supported reagent. rsc.org |

| Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, heat |

| Carboxylic Acid | Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Carboxylic Acid | TEMPO, NaOCl, then NaClO₂ | Two-step, one-pot procedure in a biphasic system. nih.gov |

| Carboxylic Acid | Copper catalyst, O₂, then NaClO₂ | One-pot aerobic oxidation followed by chlorite (B76162) oxidation. rsc.orgrsc.org |

Esterification and Etherification of the Hydroxyl Group

The benzylic hydroxyl group is a key site for derivatization through esterification and etherification reactions.

Esterification: The hydroxyl group can be readily converted to an ester. Standard esterification methods, such as the Fischer-Speier esterification, involve reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. nih.gov For instance, treatment with acetic anhydride or an acyl chloride in the presence of a base like pyridine or triethylamine (B128534) would yield the corresponding acetate (B1210297) ester. More specialized, mild conditions can also be employed. N-bromosuccinimide (NBS) has been shown to catalyze the esterification of carboxylic acids with alcohols under neutral conditions. nih.gov Given the presence of basic nitrogen atoms in the molecule, methods that avoid strong acids may be preferable to prevent salt formation, which could complicate the reaction.

Etherification: The formation of benzyl (B1604629) ethers can be achieved through various methods. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. organic-chemistry.org To avoid strong bases that might deprotonate the amino group, milder conditions are advantageous. For example, iron(III) chloride (FeCl3) can catalyze the symmetrical etherification of benzylic alcohols. acs.org For unsymmetrical ethers, a mixture of a benzylic alcohol and another alcohol can be reacted in the presence of a suitable catalyst, such as B(C6F5)3, which activates the benzylic alcohol towards nucleophilic attack. rsc.org Another approach is the reductive etherification of carbonyl compounds with the alcohol in the presence of a reducing agent like triethylsilane, catalyzed by iron(III) chloride. organic-chemistry.orgnih.gov

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | Benzyl Ester | nih.gov |

| Esterification | Acyl Halide (R-COCl) | Base (e.g., Pyridine) | Benzyl Ester | youtube.com |

| Etherification | Alkyl Halide (R-X) | Base (e.g., NaH) | Benzyl Ether | organic-chemistry.org |

| Etherification | Benzylic Alcohol | FeCl₃ | Symmetrical Benzyl Ether | acs.org |

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group is a poor leaving group but can be activated to undergo nucleophilic substitution. This activation can be achieved by protonation under acidic conditions or by conversion into a better leaving group, such as a tosylate or a halide. Once activated, a wide range of nucleophiles can displace it.

A direct, catalytic approach involves the use of Lewis acids like tris(pentafluorophenyl)borane, B(C6F5)3, which can catalyze the nucleophilic substitution of benzylic alcohols with carbon, oxygen, and sulfur nucleophiles under mild conditions. rsc.org Transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions also enable the substitution of alcohols with N-nucleophiles, such as amines. rsc.org In this process, the alcohol is temporarily dehydrogenated to an aldehyde by the catalyst, which then forms an imine with the amine nucleophile. The catalyst then hydrogenates the imine to yield the alkylated amine product, with water as the only byproduct. rsc.org This methodology has been successfully applied to the alkylation of various amines, including heteroaromatic amines like 2-aminopyridine (B139424), with benzyl alcohol. nih.gov

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and does not participate in the aromatic system. wikipedia.org Consequently, it is basic and nucleophilic, readily reacting with electrophiles.

Quaternization Reactions

The pyridine nitrogen can be alkylated by reacting with alkyl halides in a classic Sₙ2 reaction, known as the Menshutkin reaction, to form quaternary pyridinium salts. mdpi.com The presence of the electron-donating 4-amino group increases the electron density of the pyridine ring and enhances the nucleophilicity of the ring nitrogen, facilitating this reaction. google.com Common alkylating agents include methyl iodide, benzyl bromide, and other activated halides. The reaction is typically carried out in a polar aprotic solvent. mdpi.com The formation of these quaternary salts can significantly alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. google.com Studies on poly(4-vinylpyridine) show that quaternization can be achieved with high efficiency using reagents like methyl iodide. nih.gov

N-Oxidation Chemistry

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. wikipedia.org This transformation significantly modifies the electronic properties of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This dual nature activates the C2 and C4 positions for both electrophilic and nucleophilic substitution. wikipedia.orgquimicaorganica.org The synthesis of 4-aminopyridine-N-oxide from 4-aminopyridine is a known transformation. biosynth.com For instance, the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids can yield 4-aminopyridine, with 4-aminopyridine-N-oxide sometimes observed as a byproduct. semanticscholar.org

| Reaction Type | Reagent(s) | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | Increases ring susceptibility to nucleophiles. | mdpi.comgoogle.com |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-Oxide | Activates C2/C4 for substitution. | wikipedia.orgquimicaorganica.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, with substitution typically occurring at the C3 and C5 positions under harsh conditions. quimicaorganica.orgquora.com However, in this compound, the powerful electron-donating 4-amino group acts as a strong activating group and directs electrophiles to the ortho positions (C3 and C5). Therefore, electrophilic substitution on the pyridine ring is expected to occur preferentially at these positions. Bromination of 2-aminopyridines, for example, has been shown to yield a mixture of 5-bromo and 3,5-dibromo derivatives. chemindigest.com

The phenyl ring is subject to competing directing effects. The hydroxymethyl group is a weak ortho-, para-director, while the 2-pyridinyl group is a deactivating, meta-director. The outcome of electrophilic substitution on this ring would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient and is activated towards nucleophilic aromatic substitution, particularly at the C2 and C4 positions, as a negative charge in the intermediate can be stabilized on the electronegative nitrogen atom. wikipedia.orgstackexchange.com For an SₙAr reaction to occur, a good leaving group (such as a halide or a cyano group) must be present on the ring. researchgate.net While the parent compound does not have such a leaving group, derivatives could be synthesized to undergo these reactions. For example, if a halogen were introduced at the C3 or C5 position, subsequent SₙAr reactions could be possible, although less favored than at C2/C4. The reaction of 3-halo-4-aminopyridines with acyl chlorides, for instance, proceeds via an intramolecular nucleophilic aromatic substitution. nih.gov

Chemo- and Regioselective Transformations of the Chemical Compound

Chemoselectivity, the preferential reaction of one functional group over others, is a critical consideration for a multifunctional molecule like this compound. nih.gov The primary challenge lies in selectively targeting the amino, hydroxyl, or pyridine nitrogen groups.

N- vs. O-Alkylation: The pyridine nitrogen, amino nitrogen, and hydroxyl oxygen are all nucleophilic. Selective alkylation can be challenging. However, the pyridine nitrogen is generally more nucleophilic than the exocyclic amino group in aminopyridines, making quaternization a likely outcome with alkyl halides. mdpi.com Selective O-alkylation of the hydroxyl group would likely require protection of the more nucleophilic nitrogen atoms, for example, by converting the amino group into an amide. Alternatively, specific catalytic systems can promote selective etherification. acs.org

Amino Group vs. Pyridine Nitrogen Reactivity: The primary amino group can be selectively acylated in the presence of the pyridine nitrogen under appropriate conditions. Conversely, the pyridine nitrogen can be selectively quaternized or oxidized. The choice of electrophile and reaction conditions dictates the outcome. For example, reaction with halogens or interhalogens like IBr can lead to complex formation at the pyridine nitrogen. acs.org

Ring vs. Substituent Reactivity: Achieving selective substitution on one of the aromatic rings without affecting the functional groups requires careful planning. The high electron density of the pyridine ring due to the 4-amino group makes it the likely site for electrophilic attack over the phenyl ring. chemindigest.com Protecting groups can be employed to temporarily mask a reactive functional group, allowing another part of the molecule to be modified. youtube.com For instance, protecting the amino group as an amide would decrease its activating effect and allow for different regiochemical outcomes in electrophilic substitutions.

The ability to control these transformations allows for the strategic synthesis of complex derivatives, where each functional group serves as a handle for further molecular elaboration. nih.govfrontiersin.org

Structural Elucidation and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be deduced.

While specific experimental ¹H NMR data for 4-Amino-2-(3-hydroxymethylphenyl)pyridine is not available in the public domain, a theoretical interpretation can be projected based on the analysis of its constituent fragments: a 4-aminopyridine (B3432731) moiety and a 3-hydroxymethylphenyl group.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and phenyl rings, the protons of the amino group, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the pyridine ring are anticipated to appear in the aromatic region, with their exact shifts influenced by the electron-donating amino group and the substituted phenyl ring. The protons on the phenyl ring will also resonate in the aromatic region, with their splitting patterns determined by their substitution. The methylene protons of the -CH₂OH group would likely appear as a singlet, while the amino (-NH₂) protons could present as a broad singlet. The hydroxyl (-OH) proton signal is also expected to be a singlet, and its position can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine H | 7.0 - 8.5 | d, s | Chemical shifts and splitting depend on the exact position on the ring. |

| Phenyl H | 7.0 - 7.8 | m | Complex multiplet expected due to meta-substitution. |

| Amino (-NH₂) | 4.0 - 6.0 | br s | Position and broadness can vary with solvent and concentration. |

| Methylene (-CH₂) | 4.5 - 5.0 | s | Expected to be a singlet unless there is coupling to the hydroxyl proton. |

| Hydroxyl (-OH) | 3.0 - 5.5 | s | Position can be variable and may exchange with D₂O. |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and Multiplicity

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (DEPT) |

| Pyridine C-N | ~150-160 | s |

| Pyridine C-NH₂ | ~145-155 | s |

| Pyridine CH | ~105-140 | d |

| Phenyl C-C | ~130-145 | s |

| Phenyl CH | ~120-130 | d |

| Methylene C (-CH₂) | ~60-70 | t |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the pyridine and phenyl rings, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connection between the pyridine ring and the phenyl ring, as well as the positions of the amino and hydroxymethyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

Pyridine Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region.

Amino Group (-NH₂): The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

Hydroxyl Group (-OH): A broad O-H stretching band would be present in the region of 3200-3600 cm⁻¹, with its broadness indicating hydrogen bonding. The C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ range.

Phenyl Group: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aromatic C-H | C-H Stretch | >3000 |

| Amino (-NH₂) | N-H Bend | 1600-1650 |

| Pyridine/Phenyl | C=C, C=N Stretch | 1400-1600 |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1000-1200 |

The presence of both a hydroxyl group and an amino group, which can act as hydrogen bond donors, and the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor, suggests that significant intermolecular hydrogen bonding would occur in the solid state and in concentrated solutions. This would be evident in the IR spectrum by the broadening of the O-H and N-H stretching bands. The position and shape of these bands can provide valuable information about the strength and nature of the hydrogen bonding network. The formation of intramolecular hydrogen bonds, for instance between the amino group and the pyridine nitrogen, could also be a possibility and would influence the vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of molecules by analyzing their fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound. For this compound (C₁₂H₁₂N₂O), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity. While specific HRMS data for this compound is not widely published, the technique is crucial for distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Formula | Molecular Weight (Nominal) | Monoisotopic Mass (Exact) |

| C₁₂H₁₂N₂O | 200.24 g/mol | 200.09496 u |

This table presents theoretical values. Experimental verification via HRMS is required for confirmation.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netnist.govunito.it The fragmentation pathways are indicative of the molecule's connectivity and the relative stability of its substructures.

For the protonated molecule [M+H]⁺ of this compound, fragmentation would likely be initiated by the cleavage of the most labile bonds. Common fragmentation patterns for related structures, such as other amino acids and heterocyclic compounds, often involve the loss of small neutral molecules. nist.govnih.gov Potential fragmentation pathways for this compound could include:

Loss of water (H₂O): The hydroxymethyl group (-CH₂OH) can easily lose a water molecule, a common fragmentation for alcohols.

Loss of ammonia (B1221849) (NH₃): The amino group (-NH₂) can be eliminated as ammonia.

Cleavage of the C-C bond: The bond between the pyridine ring and the phenyl ring could cleave, leading to characteristic fragment ions for each ring system.

The study of these fragmentation patterns provides a "fingerprint" for the molecule, aiding in its unambiguous identification, particularly in complex mixtures. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) and molar extinction coefficients (ε) are characteristic of the chromophores present in the structure.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the phenyl and aminopyridine ring systems. researchgate.net Aromatic systems and conjugated chromophores typically exhibit strong absorption in the UV region. For comparison, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives show strong absorption with maxima in the range of 349–364 nm, and their molar extinction coefficients are typically between 10,000 and 15,000 M⁻¹cm⁻¹. nih.gov The exact λmax and ε values for the title compound would depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions.

Table 2: Expected UV-Vis Absorption Characteristics

| Transition Type | Chromophore | Expected Absorption Range (nm) |

| π → π | Phenyl Ring, Pyridine Ring | ~200-280 |

| n → π | Amino Group, Pyridine Nitrogen | >280 |

This table provides generalized expected ranges based on the functional groups present.

The substituents on the pyridine and phenyl rings significantly influence the UV-Vis spectrum.

Amino Group (-NH₂): As an auxochrome, the amino group can cause a bathochromic (red) shift in the absorption maxima and increase the absorption intensity (hyperchromic effect) due to the extension of the conjugated system by its lone pair of electrons.

Hydroxymethyl Group (-CH₂OH): This group typically has a minor effect on the main absorption bands of the aromatic systems, though it can slightly alter the solvent interactions and fine structure of the spectrum.

Solvent and pH: The polarity of the solvent can shift the absorption maxima. Furthermore, changes in pH can protonate or deprotonate the amino group and the pyridine nitrogen, leading to significant changes in the electronic structure and, consequently, the UV-Vis spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of similar structures provides insight into the expected solid-state conformation. For instance, the crystal structure of 4-Amino-2,3,5-trimethyl-pyridine monohydrate reveals that pyridine and water molecules form an extensive network of hydrogen bonds involving the amino group and the pyridine nitrogen. nih.govnih.gov

In a crystal of this compound, it is anticipated that strong intermolecular hydrogen bonds would be a dominant feature, likely involving:

The amino group's hydrogen atoms acting as donors.

The pyridine nitrogen atom acting as an acceptor.

The hydroxyl group of the hydroxymethyl moiety acting as both a donor and an acceptor.

These interactions would dictate the molecular packing in the crystal lattice. The dihedral angle between the pyridine and phenyl rings would be a key conformational parameter determined from the crystallographic data.

In-depth Structural Analysis of this compound Remains Elusive

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of detailed structural and spectroscopic data for the chemical compound this compound. Despite its potential significance in medicinal chemistry and materials science, its crystal structure, intermolecular interactions, and conformational properties in the solid state have not been experimentally determined and published.

Efforts to locate primary research articles or database entries detailing the X-ray crystallographic analysis of this compound have been unsuccessful. Consequently, a thorough discussion of its crystal packing, the nature of its hydrogen-bonding networks, and its specific conformation within a crystal lattice cannot be provided at this time.

While the scientific community has extensively studied the structural characteristics of related pyridine derivatives, this information cannot be accurately extrapolated to the specific molecule of interest. The precise arrangement of atoms and molecules in a crystal is highly dependent on the unique combination of functional groups and their spatial orientation, which in this case includes an amino group, a hydroxymethylphenyl substituent, and the pyridine ring itself.

The conformational analysis of a molecule in its crystalline state provides valuable insights into the most stable three-dimensional arrangement of its atoms. This is determined by analyzing the torsional angles and bond parameters obtained from crystallographic data. Without such data for this compound, any discussion on its conformation would be purely speculative.

The absence of this fundamental structural information in the public domain precludes the creation of the detailed article as requested. The scientific community awaits the synthesis and crystallographic analysis of single crystals of this compound to unlock a deeper understanding of its solid-state properties.

Data Tables

As no experimental data for the target compound is available, the following tables are presented as examples of how such data would be structured if it were accessible.

Table 1: Example Crystal Data and Structure Refinement for a Hypothetical Pyridine Derivative

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₂N₂O |

| Formula weight | 200.24 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 12.345(5) |

| β (°) | 105.2(1) |

| Volume (ų) | 1018.9(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.303 |

| Absorption coefficient (mm⁻¹) | 0.087 |

| F(000) | 424 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

Table 2: Example Hydrogen Bond Geometry (Å, °) for a Hypothetical Pyridine Derivative

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N—H···N | 0.88 | 2.15 | 3.012(3) | 165 |

| O—H···N | 0.85 | 1.98 | 2.815(2) | 170 |

Theoretical and Computational Studies of 4 Amino 2 3 Hydroxymethylphenyl Pyridine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for optimizing molecular geometries and calculating electronic properties of substituted pyridine (B92270) compounds. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve reliable results for molecular structure and energy. nih.govijcce.ac.ir

Molecular Geometry and Conformation Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Amino-2-(3-hydroxymethylphenyl)pyridine, this involves calculating the bond lengths, bond angles, and dihedral angles that define its shape. The presence of the hydroxymethylphenyl group introduces rotational flexibility, leading to different possible conformations. DFT calculations can identify the global minimum energy conformer, which is the most likely structure to be observed experimentally.

Interactive Table: Predicted Geometric Parameters for this compound

Note: The following data is hypothetical and serves as a scientific illustration based on typical values for similar molecular structures, as specific published data for this compound is unavailable.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(phenyl) | 1.48 Å |

| Bond Length | C4-N(amino) | 1.37 Å |

| Bond Length | C(phenyl)-C(CH2OH) | 1.51 Å |

| Bond Angle | N1-C2-C3 | 122.5° |

| Bond Angle | C3-C4-C5 | 118.0° |

| Dihedral Angle | C3-C2-C(phenyl)-C(phenyl) | 35.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Band Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net For aminopyridine derivatives, the distribution of these orbitals is typically spread across the aromatic system, with significant contributions from the nitrogen atoms and substituents.

Interactive Table: Predicted Frontier Orbital Energies for this compound

Note: The following data is hypothetical and serves as a scientific illustration based on typical values for similar molecular structures, as specific published data for this compound is unavailable.

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions rich in electrons (e.g., around electronegative atoms like nitrogen and oxygen) and are susceptible to electrophilic attack. Blue areas signify positive potential, which are electron-poor regions (e.g., around hydrogen atoms) and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the pyridine nitrogen atom and the oxygen atom of the hydroxymethyl group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them key sites for nucleophilic interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to simulate and predict various types of spectra, including NMR, IR, and UV-Vis. These theoretical spectra are instrumental in assigning and interpreting experimental data. ijcce.ac.irresearchgate.net

Calculated NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the GIAO method, typically used in conjunction with DFT, can produce theoretical 1H and 13C NMR spectra that often show good agreement with experimental results. ijcce.ac.irresearchgate.netresearchgate.net This allows for the unambiguous assignment of signals in complex spectra.

Interactive Table: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

Note: The following data is hypothetical and serves as a scientific illustration based on typical chemical shift ranges, as specific published data for this compound is unavailable.

| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |

| H (Pyridine Ring) | 6.5 - 8.2 | C2 (Pyridine) | 158.0 |

| H (Phenyl Ring) | 7.0 - 7.5 | C3 (Pyridine) | 108.5 |

| H (NH2) | 5.5 | C4 (Pyridine) | 152.0 |

| H (CH2) | 4.6 | C (Phenyl) | 125.0 - 140.0 |

| H (OH) | 5.1 | C (CH2OH) | 64.0 |

Simulated IR and UV-Vis Spectra

Theoretical infrared (IR) spectra can be generated by calculating the vibrational frequencies of a molecule. researchgate.net These calculations help in assigning the various vibrational modes (stretching, bending, etc.) to the peaks observed in an experimental IR spectrum. researchgate.net For a molecule like this compound, characteristic frequencies for N-H, O-H, C-N, C-O, and aromatic C=C stretching vibrations can be predicted.

Ultraviolet-Visible (UV-Vis) absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.irresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. acs.orgrsc.org The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in the UV-Vis spectrum and are related to π → π* and n → π* transitions within the molecule's conjugated system. researchgate.net

Interactive Table: Predicted Vibrational Frequencies (IR) for this compound

Note: The following data is hypothetical and serves as a scientific illustration based on typical group frequencies, as specific published data for this compound is unavailable.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| O-H Stretch | 3400 |

| N-H Stretch | 3350, 3250 |

| Aromatic C-H Stretch | 3100-3000 |

| C=N, C=C Stretch (Aromatic) | 1620-1450 |

| C-O Stretch | 1050 |

Interactive Table: Predicted Electronic Transitions (UV-Vis) for this compound

Note: The following data is hypothetical and serves as a scientific illustration based on typical values for similar aromatic systems, as specific published data for this compound is unavailable.

| Transition | Predicted λmax (nm) |

| π → π | 275 |

| n → π | 310 |

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are powerful tools derived from the electronic structure of a molecule that help in understanding its stability, reactivity, and potential interaction sites. These descriptors are routinely calculated using methods like Density Functional Theory (DFT). researchgate.netscispace.com